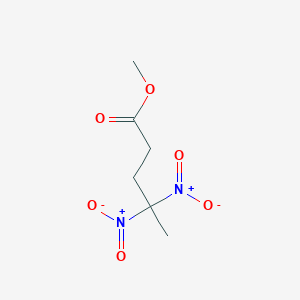

Methyl 4,4-dinitrovalerate

Description

The presence of nitro groups typically confers high reactivity and sensitivity, making such compounds relevant in explosives research or polymer chemistry.

Properties

CAS No. |

6921-12-6 |

|---|---|

Molecular Formula |

C6H10N2O6 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

methyl 4,4-dinitropentanoate |

InChI |

InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3 |

InChI Key |

XJYBIOQYCBWSAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4,4-dinitro-, methyl ester typically involves the nitration of methyl pentanoate. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the selective nitration at the 4th position.

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 4,4-dinitro-, methyl ester may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Lactonization Reactions

Methyl 4,4-dinitrovalerate undergoes acid-catalyzed cyclization to form 4,4-dinitrovalerolactone. In Example IV of the patent :

-

Conditions : Heating with 45 mL dilute HCl (1:1) at 100°C for 30 minutes.

-

Outcome : Formation of a colorless oil, purified to yield crystalline lactone (m.p. 189–190°C).

Mechanism :

-

Protonation of the ester carbonyl activates the molecule.

-

Intramolecular nucleophilic attack by the hydroxyl group forms the lactone.

-

Ether extraction and vacuum distillation isolate the product .

Salt Formation with Alkali Metals

Reaction with sodium methylate (NaOMe) in methanol produces sodium salts. In Example V :

-

Conditions : this compound + NaOMe in methanol at 0–10°C.

-

Outcome : Precipitation of sodium methyl-4,4-dinitrobutyrate (yellow crystals, m.p. 166°C with decomposition).

| Reaction Component | Quantity | Yield |

|---|---|---|

| This compound | 57.2 g | 100% |

| Sodium methylate | 16 g | 28% |

Comparative Reactivity in Alkaline Media

Ethyl and butyl analogs of this compound exhibit similar reactivity but differ in stability:

| Ester Derivative | Base Used | Product Stability | Yield |

|---|---|---|---|

| Ethyl 4,4-dinitrovalerate | NaOMe | Moderate | 9.5 g |

| Butyl 4,4-dinitrovalerate | NaOMe | Low | 6 g |

Key Insight : Larger ester groups (e.g., butyl) reduce stability due to steric hindrance during salt formation .

Scientific Research Applications

Pentanoic acid, 4,4-dinitro-, methyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The ester group can undergo hydrolysis, releasing the active pentanoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogs: Ester Derivatives

Table 1: Comparison of Nitro-Substituted Esters

Key Observations :

- Ethyl 4,4-dinitrovalerate shares the dinitrovalerate backbone with the methyl analog but differs in the ester group (ethyl vs. methyl). This substitution may influence solubility, volatility, and synthetic accessibility .

- 2,2,2-Trinitroethyl-4,4-dinitrovalerate (ali-21 ) contains three nitro groups on the ester substituent, likely increasing its impact sensitivity compared to methyl/ethyl derivatives.

- Ethyl 4,4-dimethyl-2-pentynoate demonstrates how non-nitro substituents (dimethyl groups, triple bond) reduce reactivity but enhance stability .

Nitro-Substituted Energetic Compounds

Table 2: Impact Sensitivity of Nitro Compounds ( )

| Compound ID | Name | Nitro Groups | Sensitivity Profile* |

|---|---|---|---|

| ali-21 | 2,2,2-Trinitroethyl-4,4-dinitrovalerate | 5 nitro | High |

| ali-27 | 2,2,2-Trinitroethyl-4,4-dinitrohexanoate | 5 nitro | High |

| ali-22 | Bis-(2,2-dinitropropyl) carbonate | 4 nitro | Moderate |

*Sensitivity inferred from nitro group count and molecular structure.

Analysis :

- Methyl 4,4-dinitrovalerate, with two nitro groups, is expected to exhibit lower impact sensitivity compared to ali-21 and ali-27, which have five nitro groups. This aligns with established trends where sensitivity increases with nitro group density .

- The valerate backbone (five carbons) may offer better thermal stability than shorter-chain analogs like 4,4,4-trinitrobutyric anhydride (ali-26 ).

Physical and Chemical Properties

- 4-Methylvaleric acid (CAS RN 646-07-1 ) lacks nitro groups but shares a valerate backbone. Its boiling point (200°C) and density (0.92 g/cm³) provide a baseline for comparing nitro-substituted derivatives, which likely exhibit higher density and lower volatility due to nitro groups.

- Methyl vanillate (CAS RN 3943-74-6 ) highlights how ester substituents (e.g., methoxy, hydroxyl) reduce reactivity compared to nitro derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.